Carboplatin

説明

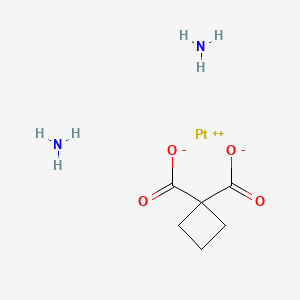

Structure

3D Structure of Parent

特性

IUPAC Name |

azanide;cyclobutane-1,1-dicarboxylic acid;platinum(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRXQHXAPYXROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4Pt | |

| Record name | Carboplatin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Carboplatin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sol in water, Water > 15 (mg/mL), pH 4 Acetate Buffer 5 - 10 (mg/mL), pH 9 Carbonate Buffer 5 - 10 (mg/mL), 10% Ethanol/H2O 5 - 10 (mg/mL), 95% Ethanol/H < 1 (mg/mL), 0.1NHC1 5 -10 (mg/mL), 0.1NNaOH 5 -10 (mg/mL), Methanol < 1 (mg/mL), Chloroform < 5 (mg/mL), Dimethylsulfoxide 5 (mg/mL), Acetic Acid < 1 (mg/mL), Trifluoroacetic Acid < 1 (mg/mL) | |

| Record name | CARBOPLATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6957 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBOPLATIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/241240%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Color/Form |

White crystals | |

CAS No. |

41575-94-4 | |

| Record name | carboplatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | carboplatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | carboplatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diammine[cyclobutane-1,1-dicarboxylato(2-)-O,O']platinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOPLATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6957 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Genesis and Evolution of Carboplatin: A Technical Guide

Introduction

Carboplatin, a second-generation platinum-based antineoplastic agent, represents a significant milestone in the history of cancer chemotherapy. Developed as an analogue of cisplatin, it was engineered to retain the therapeutic efficacy of its predecessor while mitigating the severe toxicities that often limited cisplatin's clinical utility. This technical guide provides an in-depth exploration of the history, development, mechanism of action, and cellular resistance pathways associated with this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this cornerstone of oncology treatment.

Historical Development and Discovery

The journey of this compound began with the success of cisplatin, a compound whose anticancer properties were serendipitously discovered by Dr. Barnett Rosenberg and his team at Michigan State University in the 1960s. While cisplatin proved highly effective, its use was hampered by severe side effects, including nephrotoxicity, neurotoxicity, and ototoxicity. This prompted a search for "second-generation" platinum compounds with a more favorable toxicity profile.

In the 1970s, scientists at the Institute of Cancer Research (ICR) in London, in collaboration with the Johnson Matthey company, systematically synthesized and tested hundreds of cisplatin derivatives. The objective was to find an analogue with reduced toxicity without compromising its anticancer activity. This research led to the identification of diammine (1,1-cyclobutane dicarboxylato)platinum(II), which was patented in 1972 and later named this compound.

Phase I clinical trials for this compound began in 1982, demonstrating a different toxicity profile from cisplatin; the dose-limiting toxicity was found to be myelosuppression, particularly thrombocytopenia, while nausea and vomiting were less severe and renal toxicity was minimal. Following successful clinical development, this compound, marketed by Bristol-Myers Squibb as Paraplatin®, received FDA approval in March 1989 for the treatment of advanced ovarian cancer. Its patent expired in 2004, allowing for the availability of generic versions.

Figure 1: Key milestones in the historical development and approval of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects through a mechanism similar to cisplatin, functioning as an alkylating-like agent that targets nuclear DNA. However, its chemical structure, featuring a bidentate dicarboxylate ligand instead of two chloride ligands, results in different pharmacokinetics and a slower rate of action.

The key steps in this compound's mechanism of action are:

-

Cellular Uptake: this compound enters the cell, where the intracellular environment has a lower chloride concentration than the bloodstream.

-

Activation (Aquation): Inside the cell, the stable cyclobutanedicarboxylate (CBDCA) ring is slowly hydrolyzed, a process known as aquation. This displaces the dicarboxylate ligand and replaces it with water molecules, forming a reactive, positively charged platinum species. This activation step is significantly slower for this compound than for cisplatin, contributing to its different toxicity profile.

-

DNA Binding: The activated platinum complex is a potent electrophile that readily binds to nucleophilic sites on DNA, primarily the N7 position of guanine and adenine bases.

-

Formation of DNA Adducts: The binding results in the formation of covalent platinum-DNA adducts. The predominant lesions are 1,2-intrastrand cross-links, where the platinum atom binds to two adjacent guanine bases on the same DNA strand. Interstrand cross-links, which connect the two opposite DNA strands, are also formed but are less frequent.

-

Inhibition of Cellular Processes: These DNA adducts create a significant distortion in the DNA double helix. This structural alteration physically obstructs the molecular machinery responsible for DNA replication and transcription.

-

Induction of Apoptosis: The cell's DNA damage recognition pathways are activated in response to the platinum adducts. If the damage is too extensive for the cell's repair mechanisms to correct, it triggers cell cycle arrest and initiates programmed cell death (apoptosis), leading to the elimination of the cancer cell.

Figure 2: Workflow of this compound's intracellular mechanism of action.

Quantitative Data and Clinical Performance

The development and clinical adoption of this compound were supported by extensive preclinical and clinical data demonstrating its efficacy and improved safety profile compared to cisplatin.

Pharmacokinetic Properties

This compound exhibits linear pharmacokinetics over its clinical dosing range. Its slower aquation rate and primary renal excretion are key differentiating features from cisplatin.

| Parameter | Value | Reference |

| Initial Half-Life (α) | 1.1 - 2.0 hours | |

| Post-distribution Half-Life (β) | 2.6 - 5.9 hours | |

| Total Body Clearance | ~4.4 L/hour | |

| Apparent Volume of Distribution | ~16 L | |

| Protein Binding | Initially low, but platinum becomes irreversibly bound over time (minimum half-life of 5 days) | |

| Primary Route of Elimination | Renal Excretion | |

| Urinary Excretion (24h) | ~71% of dose excreted as unchanged this compound |

In Vitro Cytotoxicity (IC50 Values)

The concentration of this compound required to inhibit the growth of cancer cell lines by 50% (IC50) varies by cell type and is consistently higher than that of cisplatin, reflecting its lower in vitro potency.

| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |

| A2780 | Ovarian Cancer | 17 ± 6.01 | |

| SKOV3 | Ovarian Cancer (Cisplatin-resistant) | 100 ± 4.38 | |

| UM-EC-1 | Endometrial Cancer | 0.096 (µg/ml) | |

| UM-EC-2 | Endometrial Cancer | 1.20 (µg/ml) | |

| DMS-53 | Small-Cell Lung Cancer | 87,000 (nM) or 87 µM |

Clinical Trial Efficacy: this compound vs. Cisplatin

Randomized clinical trials were crucial in establishing this compound's role in cancer therapy, particularly in ovarian and lung cancer, demonstrating comparable efficacy to cisplatin with a different toxicity profile.

Table 3a: Advanced Ovarian Cancer (First-Line Single Agent)

| Endpoint | Cisplatin (100 mg/m²) | This compound (400 mg/m²) | P-Value | Reference |

| Overall Response Rate | 53.8% | 38.4% | Not Significant | |

| Complete Remission Rate | 30.8% | 26.9% | Not Significant | |

| Median Survival | 19.5 months | 13.0 months | Not Significant | |

| 5-Year Survival Rate | 15% | 19% | Not Significant |

Table 3b: Advanced Non-Small-Cell Lung Cancer (NSCLC) (Combination Therapy Meta-analysis)

| Endpoint | Cisplatin-Based Regimen | This compound-Based Regimen | P-Value | Reference |

| Objective Response Rate | 30% | 24% | < .001 | |

| Median Survival | 9.1 months | 8.4 months | 0.100 | |

| 1-Year Survival Probability | 37% | 34% | Not Significant |

Table 3c: Small-Cell Lung Cancer (SCLC) (First-Line Combination Therapy Meta-analysis)

| Endpoint | Cisplatin-Based Regimen | This compound-Based Regimen | P-Value | Reference |

| Objective Response Rate | 67.1% | 66.0% | 0.83 | |

| Median Progression-Free Survival | 5.5 months | 5.3 months | 0.25 | |

| Median Overall Survival | 9.6 months | 9.4 months | 0.37 |

Dosing and Administration: The Calvert Formula

A pivotal development in the clinical use of this compound was the creation of the Calvert formula. Early dosing based on body surface area resulted in unpredictable toxicity, particularly myelosuppression. Professor Hilary Calvert and colleagues established that this compound's clearance is directly proportional to the glomerular filtration rate (GFR). They developed a formula to calculate the dose required to achieve a target systemic exposure, measured as the Area Under the plasma concentration-time Curve (AUC). This individualized dosing strategy minimized unpredictable severe toxicity and has become the standard of care.

The Calvert Formula: Dose (mg) = Target AUC (mg/mL·min) × (GFR (mL/min) + 25)

The target AUC is selected based on the treatment regimen, cancer type, and whether this compound is used as a single agent or in combination.

Figure 3: Logical workflow of the Calvert Formula for individualized this compound dosing.

Mechanisms of Cellular Resistance

Despite its effectiveness, a significant challenge in this compound therapy is the development of cellular resistance, which can be either intrinsic or acquired. Resistance is a multifactorial process involving several distinct cellular pathways that allow cancer cells to evade the drug's cytotoxic effects.

-

Reduced Intracellular Accumulation:

-

Decreased Influx: The primary influx transporter for platinum drugs is the copper transporter 1 (CTR1). Downregulation or reduced expression of CTR1 on the cell surface can significantly limit the amount of this compound entering the cell.

-

Increased Efflux: Cancer cells can upregulate efflux pumps, which actively transport the drug out of the cell. The copper-transporting P-type ATPases, ATP7A and ATP7B, are key players in this process. They sequester platinum drugs into vesicular compartments and facilitate their removal from the cell, thereby lowering the effective intracellular concentration.

-

-

Intracellular Inactivation:

-

Before this compound can reach the nuclear DNA, it can be intercepted and inactivated by sulfur-containing molecules in the cytoplasm. Elevated levels of glutathione (GSH) and metallothioneins can bind to and sequester the reactive platinum species, neutralizing them before they can cause DNA damage.

-

-

Enhanced DNA Damage Repair:

-

Cancer cells can enhance their DNA repair capacity to more efficiently remove platinum-DNA adducts. Several DNA repair pathways are implicated:

-

Nucleotide Excision Repair (NER): This is the primary pathway for removing the bulky intrastrand adducts formed by this compound. Key proteins like XPC recognize the DNA distortion, followed by the assembly of a repair complex including TFIIH, XPA, RPA, and the endonucleases ERCC1-XPF and XPG, which excise the damaged segment. Upregulation of NER components, particularly ERCC1, is strongly associated with platinum resistance.

-

Mismatch Repair (MMR): The MMR system, involving proteins like MSH2 and MLH1, recognizes platinum adducts. A functional MMR system can contribute to apoptosis signaling in response to irreparable damage. However, loss or deficiency of MMR function can lead to tolerance of DNA adducts, allowing the cell to survive and proliferate despite the damage, thus conferring resistance.

-

Homologous Recombination (HR): This pathway is critical for repairing the highly cytotoxic interstrand cross-links (ICLs). Proteins like BRCA1 and RAD51 are central to this high-fidelity repair process. Enhanced HR capacity can efficiently repair ICLs, leading to resistance.

-

-

-

Altered Apoptotic Signaling:

-

Even when significant DNA damage occurs, cancer cells can develop resistance by altering the signaling pathways that lead to apoptosis. This can involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the downregulation or mutation of pro-apoptotic proteins (e.g., p53, Bax). These alterations raise the threshold for triggering programmed cell death, allowing cells with substantial DNA damage to survive.

-

Figure 4: Overview of the primary molecular pathways contributing to this compound resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments central to the research and development of this compound.

Synthesis of this compound

This protocol outlines a common laboratory-scale synthesis of this compound, which involves the reaction of a cis-diammineplatinum(II) aqua complex with a dicarboxylate salt.

Objective: To synthesize cis-diamminedicarboxylatoplatinum(II) (this compound).

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Potassium iodide (KI)

-

Aqueous ammonia (NH₃)

-

Silver nitrate (AgNO₃)

-

1,1-Cyclobutanedicarboxylic acid

-

Distilled water

-

Activated charcoal

-

Filtration apparatus (Büchner funnel, filter paper)

-

Reaction vessel, magnetic stirrer, heating mantle

Procedure:

Step 1: Synthesis of cis-Diamminediiodoplatinum(II) (Intermediate)

-

Dissolve K₂[PtCl₄] in distilled water to create a solution.

-

In a separate container, prepare a saturated solution of potassium iodide (KI) in water.

-

Slowly add the K₂[PtCl₄] solution to the KI solution with continuous stirring. This reaction forms potassium tetraiodoplatinate(II) (K₂[PtI₄]).

-

To the dark brown K₂[PtI₄] solution, add aqueous ammonia. A yellow precipitate of cis-diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂]) will form.

-

Stir the reaction mixture for 3-4 hours to ensure complete precipitation.

-

Collect the yellow precipitate by vacuum filtration, wash it with cold water, followed by ethanol and ether, and then air dry.

Step 2: Synthesis of cis-Diammineaquaplatinum(II) nitrate

-

Suspend the dried cis-[Pt(NH₃)₂I₂] precipitate in distilled water.

-

Add an aqueous solution of silver nitrate (AgNO₃) to the suspension (a slight molar excess of AgNO₃ is used).

-

Heat the mixture with stirring (e.g., at 60-80°C) for several hours in the dark to prevent photoreduction of silver salts. This reaction precipitates silver iodide (AgI).

-

Cool the mixture to room temperature and filter through a fine filter (e.g., celite or activated charcoal) to remove the AgI precipitate. The resulting clear filtrate contains the soluble diaqua complex, cis-[Pt(NH₃)₂ (H₂O)₂]²⁺.

Step 3: Formation and Crystallization of this compound

-

Prepare a solution of 1,1-cyclobutanedicarboxylic acid in water and adjust the pH to approximately 6.5-7.0 using an appropriate base (e.g., aqueous ammonia).

-

Add the dicarboxylic acid solution to the filtrate containing the diaqua platinum complex.

-

Stir the solution at room temperature (e.g., 20-30°C) overnight.

-

Concentrate the reaction solution under reduced pressure to induce crystallization of this compound.

-

Collect the resulting white crystals by filtration.

-

Wash the crystals with a small amount of ice-cold water, followed by acetone, to remove any soluble impurities.

-

Dry the final product under vacuum or in a stream of air at a temperature below 50°C.

Cytotoxicity Evaluation using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of mitochondrial dehydrogenase enzymes.

Objective: To determine the IC50 value of this compound in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A2780 ovarian cancer cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and Trypan blue).

-

Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave wells for "blank" (medium only) and "vehicle control" (cells + drug vehicle).

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

-

-

Drug Treatment:

-

Prepare a series of this compound dilutions in complete culture medium from the stock solution. A 2-fold or 3-fold serial dilution is common to generate a dose-response curve.

-

Remove the old medium from the wells and add 100 µL of the corresponding this compound dilutions to the treatment wells. Add 100 µL of medium with drug vehicle (e.g., PBS or saline) to the control wells.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).

-

Return the plate to the incubator for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to insoluble purple formazan crystals.

-

-

Formazan Solubilization:

-

After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals (for adherent cells).

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

-

Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a colored solution.

-

-

Data Acquisition:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630-690 nm to subtract background absorbance if desired.

-

-

Data Analysis:

-

Subtract the average absorbance of the "blank" wells from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control wells: % Viability = (Absorbance_Treated / Absorbance_Control) × 100

-

Plot the % Viability against the logarithm of the this compound concentration.

-

Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

-

Quantification of this compound-DNA Adducts by Competitive ELISA

This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the sensitive detection and quantification of platinum-DNA adducts using a specific monoclonal antibody.

Objective: To quantify the level of this compound-DNA adducts in a DNA sample.

Materials:

-

Microtiter plate (96-well)

-

Highly platinated DNA standard (for coating)

-

Monoclonal antibody specific for platinum-DNA adducts (e.g., ICR4)

-

DNA samples to be tested (from treated cells or tissues)

-

Unplatinated DNA (for standard curve)

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Coating:

-

Dilute the highly platinated DNA standard to a low concentration (e.g., 1-10 ng/well) in coating buffer.

-

Add 100 µL of this solution to each well of the microtiter plate.

-

Incubate the plate overnight at 4°C to allow the DNA to adsorb to the well surface.

-

-

Washing and Blocking:

-

Remove the coating solution and wash the plate 3 times with wash buffer to remove unbound DNA.

-

Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.

-

Incubate for 1-2 hours at 37°C.

-

-

Competitive Reaction:

-

Wash the plate 3 times with wash buffer.

-

Prepare a standard curve by making serial dilutions of a known concentration of platinated DNA (the "competitor"). Also, prepare the unknown DNA samples for testing.

-

In a separate set of tubes or a separate plate, mix a fixed, limiting concentration of the primary monoclonal antibody with each of the standard dilutions and the unknown samples.

-

Incubate this mixture for a set time (e.g., 1 hour at 37°C) to allow the antibody to bind to the adducts in the solution.

-

-

Incubation in Coated Plate:

-

Add 100 µL of each antibody-DNA mixture from the previous step to the corresponding wells of the coated, blocked plate.

-

Incubate for 1-2 hours at 37°C. During this step, any primary antibody that has not bound to adducts in the solution will be free to bind to the adducts coated on the plate.

-

-

Secondary Antibody and Detection:

-

Wash the plate 3-5 times with wash buffer to remove unbound antibodies.

-

Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

-

Incubate for 1 hour at 37°C.

-

Wash the plate 5 times with wash buffer.

-

Add 100 µL of the substrate solution (TMB) to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.

-

-

Reading and Analysis:

-

Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.

-

Read the absorbance at 450 nm.

-

The signal intensity is inversely proportional to the amount of adducts in the sample solution. Create a standard curve by plotting the absorbance versus the concentration of the competitor standards.

-

Determine the concentration of adducts in the unknown samples by interpolating their absorbance values on the standard curve.

-

Conclusion

This compound stands as a triumph of rational drug design, successfully building upon the foundation of cisplatin to offer a therapy with comparable efficacy in several key cancers but with a significantly improved safety profile. Its development, from the systematic screening of analogues to the innovative formulation of the Calvert formula for dosing, has profoundly impacted clinical oncology. Understanding its mechanism of action, pharmacokinetic properties, and the complex landscape of cellular resistance is crucial for its optimal use and for the development of future strategies to overcome chemoresistance. As research continues to unravel the intricacies of DNA repair and apoptotic pathways, the story of this compound provides a valuable framework for the ongoing pursuit of more effective and less toxic cancer therapies.

Pharmacokinetics and pharmacodynamics of Carboplatin

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Carboplatin

Introduction

This compound, a second-generation platinum-based antineoplastic agent, is a cornerstone in the treatment of various malignancies, including ovarian, lung, head and neck, and testicular cancers.[1][2][3] Developed as an analog of cisplatin, it offers a similar mechanism of action but with a more favorable toxicity profile, notably reduced nephrotoxicity.[1][2][4] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, tailored for researchers, scientists, and drug development professionals. It delves into the quantitative aspects of its disposition in the body, its mechanism of action at the molecular level, and the critical relationship between drug exposure and clinical outcomes.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by linear kinetics over the clinically relevant dosing range and a strong dependence on renal function for its elimination.[5][6][7]

Absorption and Distribution

This compound is administered intravenously, leading to immediate and complete bioavailability in the systemic circulation.[8][9] Following a 30-minute intravenous infusion of 300 to 500 mg/m², plasma levels of intact this compound show a biphasic decay.[5][7] The drug is widely distributed throughout the body, with an apparent volume of distribution of approximately 16 liters.[5][7][10]

Protein Binding

Unlike cisplatin, which binds extensively and irreversibly to plasma proteins, this compound exhibits limited initial protein binding.[5][8][11] Initially, this compound is not bound to plasma proteins.[5][10] However, over time, platinum from this compound does become irreversibly bound to plasma proteins.[5][7] Within the first 4 hours after administration, around 29% of this compound is bound.[8] This increases to 85-89% within 24 hours.[8] The platinum that is irreversibly bound is eliminated slowly, with a minimum half-life of 5 days.[5][8]

Metabolism and Excretion

This compound is primarily eliminated from the body as the unchanged parent compound through renal excretion.[5][10] In patients with normal renal function (creatinine clearance ≥ 60 mL/min), approximately 65% of the administered dose is excreted in the urine within 12 hours, and 71% within 24 hours.[5][10] The total body clearance is approximately 4.4 L/hour.[5][7][10] The clearance of this compound is directly proportional to the glomerular filtration rate (GFR).[5][12]

Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound.

| Parameter | Value | Notes |

| Cmax (Peak Plasma Concentration) | Dose-proportional. 9.06 ± 0.74 µg/mL (at 75 mg/m²) to 55.39 ± 18.30 µg/mL (at 450 mg/m²).[10] | Increases linearly with dose.[5][6][7][10] |

| AUC (Area Under the Curve) | Dose-proportional. 27.18 ± 11.28 hµg/mL (at 75 mg/m²) to 224.41 ± 69.07 hµg/mL (at 450 mg/m²).[10] | Increases linearly with dose.[5][6][7][10] |

| Volume of Distribution (Vd) | 16 L[5][7][10][13] | Based on a 30-minute IV infusion of 300-500 mg/m².[10] |

| Protein Binding | Initially unbound.[5][10] Irreversible binding of platinum increases over time, reaching 85-89% by 24 hours.[8] | 60-70% of the protein binding is reversible.[14] |

| Half-Life (t½) | Distribution (α): 1.1 - 2 hours.[5][7][10] Elimination (β): 2.6 - 5.9 hours.[5][7][10] Terminal (total platinum): ≥ 5 days.[5][8] | The long terminal half-life reflects the slow elimination of protein-bound platinum.[5] |

| Total Body Clearance (CL) | 4.4 L/hour[5][7][10] | In patients with CrCl ≥ 60 mL/min.[5] |

| Renal Excretion | 71% of dose excreted in urine within 24 hours as unchanged drug.[5][10] | The primary route of elimination.[5] |

Pharmacodynamics

The cytotoxic effects of this compound are a direct result of its interaction with DNA, leading to the inhibition of DNA synthesis and transcription, and ultimately, cell death.[1][15]

Mechanism of Action

This compound functions as an alkylating-like agent. Its mechanism involves several key steps:

-

Intracellular Activation: After entering the cell, this compound undergoes hydrolysis, where the dicarboxylate ligand is slowly replaced by water molecules. This process, known as aquation, activates the compound, forming reactive platinum complexes.[1] This aquation occurs at a slower rate compared to cisplatin, which contributes to this compound's different toxicity profile.[5][11]

-

DNA Binding: The activated platinum species are electrophilic and readily bind to nucleophilic sites on DNA, primarily the N7 position of guanine and adenine bases.[1]

-

DNA Adduct Formation: This binding results in the formation of platinum-DNA adducts. The predominant lesions are 1,2-intrastrand cross-links, with some interstrand cross-links also forming.[3][8][11] These adducts create distortions in the DNA structure.

-

Inhibition of Cellular Processes: The DNA adducts physically obstruct the cellular machinery involved in DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[1][11][16]

Exposure-Response Relationship

A strong correlation exists between this compound exposure, measured as the area under the free plasma concentration-time curve (AUC), and its pharmacodynamic effects, both therapeutic and toxic.[17]

-

Myelosuppression: The dose-limiting toxicity of this compound is myelosuppression, particularly thrombocytopenia.[2][4] The extent of the decrease in platelet and neutrophil counts is directly related to the this compound AUC.[17][18] This predictable relationship is the foundation for AUC-targeted dosing.

-

Tumor Response: The likelihood of tumor response also increases with a higher this compound AUC.[17] However, studies in ovarian cancer suggest that this relationship is non-linear, with the probability of response not significantly increasing above an AUC of 5-7 mg/mL·min.[17]

The following table summarizes the relationship between this compound AUC and clinical outcomes.

| Target AUC (mg/mL·min) | Patient Population | Expected Outcome |

| 4 - 6 | Previously treated patients (single agent) | Provides the most appropriate dose range, balancing efficacy and toxicity.[19][20] |

| 5 - 7 | Previously untreated patients (single agent) | Recommended target for manageable hematological toxicity and optimal tumor response.[21][22] |

| ≥ 4.3 | Patients on DeVIC therapy | Identified as a cutoff value for increased risk of severe thrombocytopenia.[18] |

Mechanisms of Resistance

Resistance to this compound, either intrinsic or acquired, is a significant clinical challenge. The biochemical mechanisms are multifactorial and include:[1][15]

-

Reduced Intracellular Accumulation: Decreased expression of copper transporters, such as CTR1, can limit this compound uptake into the cell.[15][23]

-

Increased Drug Efflux: Enhanced activity of efflux pumps can actively remove the drug from the cell.[24]

-

Intracellular Detoxification: Increased levels of intracellular thiols, like glutathione and metallothionein, can bind to and inactivate this compound.[1][15][24]

-

Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly the nucleotide excision repair (NER) and mismatch repair (MMR) systems, can efficiently remove platinum-DNA adducts.[1][15]

-

Defective Apoptosis: Alterations in apoptotic signaling pathways can allow cells to tolerate DNA damage and survive.[15][24]

Experimental Protocols

Determination of this compound Pharmacokinetics

The quantification of this compound and total platinum in biological matrices is essential for pharmacokinetic studies.

-

Sample Collection: Plasma, plasma ultrafiltrate, and urine samples are collected at timed intervals following drug administration.[6][25]

-

Analytical Methods:

-

Atomic Absorption Spectrometry (AAS): Used to determine the concentration of total platinum in plasma, ultrafiltrate, and urine.[6]

-

High-Performance Liquid Chromatography (HPLC): A specific method used to separate and quantify the parent this compound compound from its metabolites and other platinum species in plasma ultrafiltrate and urine.[6][25]

-

-

Pharmacokinetic Analysis: The concentration-time data are then analyzed using pharmacokinetic modeling software to calculate parameters such as clearance, volume of distribution, half-life, and AUC.

AUC-Targeted Dosing: The Calvert Formula

To individualize this compound dosing and ensure predictable exposure, the Calvert formula was developed.[26] This formula calculates the total this compound dose (in mg) required to achieve a target AUC, based on the patient's GFR.[19][26]

Calvert Formula: Total Dose (mg) = Target AUC (mg/mL·min) × [GFR (mL/min) + 25][19][20][22]

-

Target AUC: Chosen based on the treatment regimen, prior chemotherapy history, and desired balance of efficacy and toxicity.[19][20] For previously untreated patients receiving single-agent therapy, a target AUC of 5-7 mg/mL·min is often recommended.[22]

-

Glomerular Filtration Rate (GFR): The GFR is the most critical variable as it determines this compound clearance.[5] It can be measured directly using methods like 51Cr-EDTA clearance, which was used in the development of the formula, or estimated using equations like the Cockcroft-Gault formula based on serum creatinine.[12][26] When using estimated GFR, it is often recommended to cap the value at 125 mL/min to avoid potential overdosing.[27][28]

Conclusion

The clinical use of this compound is a prime example of the successful application of pharmacokinetic and pharmacodynamic principles to optimize cancer chemotherapy. Its well-defined, linear pharmacokinetics and the strong correlation between AUC and myelosuppression have enabled the development of robust dosing strategies like the Calvert formula. This approach allows for the individualization of therapy to achieve a target exposure, thereby maximizing the therapeutic window and minimizing inter-patient variability in toxicity. A thorough understanding of its mechanism of action, pathways of resistance, and PK/PD relationships is crucial for drug development professionals seeking to design more effective platinum-based therapies and combination regimens.

References

- 1. scielo.br [scielo.br]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cancercareontario.ca [cancercareontario.ca]

- 4. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalrph.com [globalrph.com]

- 6. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. news-medical.net [news-medical.net]

- 9. m.youtube.com [m.youtube.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. droracle.ai [droracle.ai]

- 12. This compound dosing (Calvert formula) [cancercalc.com]

- 13. researchgate.net [researchgate.net]

- 14. Interaction of platinum agents, cisplatin, this compound and oxaliplatin against albumin in vivo rats and in vitro study using inductively coupled plasma-mass spectrometory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. Relationships between this compound exposure and tumor response and toxicity in patients with ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Association between Area under the Curve Estimated from this compound Dose and Incidence of Severe Thrombocytopenia in Patients with Non-Hodgkin’s Lymphoma on DeVIC Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. drugs.com [drugs.com]

- 20. globalrph.com [globalrph.com]

- 21. omnicalculator.com [omnicalculator.com]

- 22. This compound dosage: prospective evaluation of a simple formula based on renal function [pubmed.ncbi.nlm.nih.gov]

- 23. oaepublish.com [oaepublish.com]

- 24. Mechanisms of resistance to cisplatin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The disposition of this compound in ovarian cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. news.cancerresearchuk.org [news.cancerresearchuk.org]

- 27. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]

- 28. dctd.cancer.gov [dctd.cancer.gov]

An In-depth Technical Guide on Carboplatin Cellular Uptake and Transport Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboplatin, a second-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various malignancies, including ovarian, lung, and head and neck cancers. Its cytotoxic effects are primarily mediated by the formation of platinum-DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately, apoptosis. However, the clinical efficacy of this compound is often limited by both intrinsic and acquired resistance, a multifactorial phenomenon in which cellular uptake and efflux play a pivotal role. A comprehensive understanding of the molecular mechanisms governing this compound's cellular transport is therefore critical for the development of strategies to overcome resistance and enhance its therapeutic index. This technical guide provides an in-depth overview of the current knowledge on this compound cellular uptake and transport, with a focus on key transporters, experimental methodologies, and quantitative data.

Core Mechanisms of this compound Cellular Transport

The cellular accumulation of this compound is a dynamic process governed by a delicate balance between influx and efflux mechanisms. While passive diffusion across the cell membrane was initially thought to be a major route of entry, accumulating evidence points to a significant role for active transport proteins in mediating its cellular pharmacology.

Influx Mechanisms

The primary influx transporter implicated in this compound uptake is the Copper Transporter 1 (CTR1) , a transmembrane protein responsible for high-affinity copper uptake.[1][2][3][4] Studies have demonstrated that cells with higher CTR1 expression exhibit increased this compound accumulation and sensitivity.[2] Conversely, downregulation or deletion of CTR1 is associated with reduced this compound uptake and the development of resistance.[1]

While Organic Cation Transporters (OCTs) have been shown to play a role in the uptake of cisplatin and oxaliplatin, their contribution to this compound transport appears to be minimal.[5]

Efflux Mechanisms

The efflux of this compound, a key mechanism of resistance, is primarily mediated by members of the ATP-binding cassette (ABC) superfamily of transporters, particularly the copper-transporting P-type ATPases, ATP7A and ATP7B .[6][7][8] These transporters actively pump this compound out of the cell, thereby reducing its intracellular concentration and cytotoxic effect. Overexpression of ATP7A and ATP7B has been consistently linked to this compound resistance in various cancer cell lines.[7][9]

Another copper transporter, Copper Transporter 2 (CTR2) , has been found to limit the cellular accumulation and cytotoxicity of this compound. Knockdown of CTR2 expression leads to increased this compound uptake and enhanced sensitivity, suggesting its role in modulating this compound pharmacology.[10][11]

Vesicular Sequestration

In addition to direct efflux, ATP7A and ATP7B can also contribute to this compound resistance by sequestering the drug into intracellular vesicles, such as the trans-Golgi network and other vesicular compartments.[6][12] This sequestration prevents this compound from reaching its primary target, the nuclear DNA, effectively reducing its cytotoxic potential.

Signaling Pathways and Logical Relationships

The intricate processes of this compound transport are governed by complex signaling pathways and logical relationships between various cellular components. The following diagrams, generated using the DOT language, illustrate these key interactions.

Quantitative Data on this compound Transport

Precise kinetic parameters (Km and Vmax) for this compound transport by individual transporters are not extensively documented in publicly available literature. However, comparative studies provide valuable insights into the relative transport efficiencies and the impact of transporter expression on drug sensitivity. The following tables summarize key quantitative findings from such studies. It is important to note that while specific kinetic values for this compound are scarce, data from cisplatin studies can serve as a preliminary guide for experimental design, keeping in mind the known differences in transport efficiency between these two platinum analogs.

Table 1: Relative this compound Uptake and Resistance Mediated by Key Transporters

| Transporter | Cell Line/System | Observation | Fold Change | Reference |

| CTR1 | CTR1-/- vs. CTR1+/+ MEFs | Reduced this compound accumulation | ~2.8-fold decrease | [13] |

| CTR1-/- vs. CTR1+/+ MEFs | Increased this compound resistance | 2.0-fold increase | [13] | |

| ATP7B | 2008/ATP7B vs. 2008 vector | Reduced this compound accumulation rate | 61% decrease | [9] |

| 2008/ATP7B vs. 2008 vector | Increased this compound resistance | 1.5-1.6-fold increase | [9] | |

| ATP7A | 2008/MNK vs. 2008 | Increased this compound resistance | ~1.5-fold increase | [7] |

| CTR2 | CTR2 knockdown vs. control | Increased this compound sensitivity | ~2-fold increase | [11] |

Table 2: Comparative Cytotoxicity of this compound in Ovarian Cancer Cell Lines

| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) | Reference |

| OVCAR-3 | ~100 | ~10 | [PMID: 2881858] |

| A2780 | ~20 | ~1 | [PMID: 2881858] |

| SKOV3 | >200 | ~20 | [PMID: 2881858] |

Detailed Experimental Protocols

A rigorous and standardized experimental approach is essential for the accurate investigation of this compound transport mechanisms. This section provides detailed methodologies for key experiments.

Cellular this compound Accumulation Assay using ICP-MS

This protocol outlines the quantification of intracellular platinum levels using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive technique for elemental analysis.

Materials:

-

Cell culture reagents (media, FBS, PBS)

-

This compound

-

Multi-well cell culture plates

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay kit (e.g., BCA assay)

-

Concentrated nitric acid (trace metal grade)

-

Deionized water

-

ICP-MS instrument

-

Platinum standard for ICP-MS

Procedure:

-

Cell Seeding and Treatment: Seed the cells of interest in multi-well plates at a predetermined density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration.

-

Cell Harvesting and Washing: After treatment, aspirate the culture medium. Wash the cells three times with ice-cold PBS to remove any remaining extracellular this compound.

-

Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice to ensure complete cell lysis.

-

Protein Quantification: Determine the protein concentration of a small aliquot of the cell lysate using a standard protein assay to normalize the platinum content.

-

Acid Digestion: Transfer a known volume of the cell lysate to a digestion tube. Add concentrated nitric acid and digest the sample at an elevated temperature (e.g., 80-90°C) until the solution is clear.

-

Sample Dilution: After cooling, dilute the digested sample with deionized water to a final volume suitable for ICP-MS analysis.

-

ICP-MS Analysis: Analyze the diluted samples for their platinum content using an ICP-MS instrument. A calibration curve should be generated using a series of platinum standards of known concentrations.

-

Data Analysis: Calculate the intracellular platinum concentration, typically expressed as nanograms of platinum per milligram of total cellular protein.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cell culture reagents

-

96-well cell culture plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of this compound concentrations (serial dilutions) for the desired exposure time (e.g., 48 or 72 hours). Include untreated control wells.

-

MTT Reagent Addition: Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the results and determine the IC50 value, which represents the concentration of this compound required to inhibit cell growth by 50%.

Gene Knockdown using siRNA

Small interfering RNA (siRNA) can be used to specifically silence the expression of genes encoding for this compound transporters (e.g., CTR1, ATP7A, ATP7B) to investigate their role in drug uptake and resistance.

Materials:

-

Validated siRNA targeting the gene of interest (and a non-targeting control siRNA)

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

Cell culture reagents

-

Reagents for qRT-PCR or Western blotting

Procedure:

-

siRNA Design and Synthesis: Obtain pre-designed and validated siRNAs targeting the specific transporter gene of interest. A non-targeting scrambled siRNA should be used as a negative control.

-

Cell Seeding: The day before transfection, seed the cells in multi-well plates so that they reach 60-80% confluency at the time of transfection.

-

Transfection: On the day of transfection, prepare the siRNA-transfection reagent complexes according to the manufacturer's protocol. Typically, this involves diluting the siRNA and the transfection reagent separately in serum-free medium (e.g., Opti-MEM) before combining them and incubating to allow complex formation. Add the complexes to the cells.

-

Incubation: Incubate the cells with the transfection complexes for the recommended period (usually 24 to 72 hours) to allow for the degradation of the target mRNA and subsequent reduction in protein expression.

-

Validation of Knockdown: After the incubation period, harvest a subset of the cells to validate the knockdown efficiency. This can be done by measuring the mRNA levels of the target gene using quantitative real-time PCR (qRT-PCR) or the protein levels using Western blotting.

-

Functional Assays: Once knockdown is confirmed, the cells can be used in functional assays, such as this compound accumulation assays (ICP-MS) or cytotoxicity assays (MTT), to assess the impact of the silenced transporter on this compound pharmacology.

Vesicular Sequestration of this compound Assay

This protocol provides a general framework for investigating the sequestration of this compound into intracellular vesicles, a process often mediated by ATP7A and ATP7B. This can be achieved through subcellular fractionation followed by ICP-MS analysis or by using fluorescently labeled this compound analogs and confocal microscopy.

A. Subcellular Fractionation and ICP-MS

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound as described in the cellular accumulation assay. Harvest the cells and wash them thoroughly with ice-cold PBS.

-

Cell Lysis and Homogenization: Resuspend the cell pellet in a hypotonic buffer and allow the cells to swell. Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle to disrupt the plasma membrane while keeping intracellular organelles intact.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains vesicles from the endoplasmic reticulum and Golgi apparatus. The final supernatant represents the cytosolic fraction.

-

-

Quantification of Platinum: Quantify the platinum content in each fraction (nuclear, mitochondrial, microsomal, and cytosolic) using ICP-MS as described previously. An increase in the platinum concentration in the microsomal fraction in cells overexpressing ATP7A or ATP7B would be indicative of vesicular sequestration.

B. Confocal Microscopy with Fluorescent this compound Analogs

The use of fluorescently labeled this compound analogs allows for the direct visualization of its subcellular localization.

Procedure:

-

Cell Seeding and Treatment: Seed cells on glass-bottom dishes suitable for confocal microscopy. Treat the cells with a fluorescent this compound analog.

-

Staining of Organelles: To identify specific vesicular compartments, co-stain the cells with fluorescent markers for organelles of interest (e.g., a trans-Golgi network marker).

-

Confocal Imaging: Image the cells using a confocal microscope. Acquire images in the channels corresponding to the fluorescent this compound analog and the organelle marker.

-

Co-localization Analysis: Analyze the images for co-localization between the fluorescent this compound signal and the organelle markers. A high degree of co-localization would suggest the sequestration of this compound within those specific vesicles.

Conclusion

The cellular uptake and transport of this compound are complex processes mediated by a network of influx and efflux transporters. A thorough understanding of these mechanisms is paramount for addressing the challenge of drug resistance. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate the intricate pharmacology of this compound, with the ultimate goal of developing more effective therapeutic strategies and overcoming resistance in cancer treatment. Further research is warranted to elucidate the precise kinetic parameters of this compound transport and to explore novel approaches for modulating transporter function to enhance the efficacy of this important chemotherapeutic agent.

References

- 1. Tracking this compound chemoresistance in ovarian cancer by scanning electrochemical microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of human copper transporter Ctr1 in the transport of platinum-based antitumor agents in cisplatin-sensitive and cisplatin-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polymorphic transporters and platinum pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Increased expression of the copper efflux transporter ATP7A mediates resistance to cisplatin, this compound, and oxaliplatin in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the Copper Transport System to Improve Treatment Efficacies of Platinum-Containing Drugs in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The copper export pump ATP7B modulates the cellular pharmacology of this compound in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Copper Transporter 2 Regulates the Cellular Accumulation and Cytotoxicity of Cisplatin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for the isolation of tumor cell-derived extracellular vesicles followed by in vivo metastasis assessment in a murine ovarian cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional Interactions of Cu-ATPase ATP7B with Cisplatin and the Role of ATP7B in the Resistance of Cells to the Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Platinum compounds for high-resolution in vivo cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Carboplatin Beyond DNA: An In-depth Technical Guide

Abstract: Carboplatin, a second-generation platinum-based chemotherapeutic agent, is widely recognized for its clinical efficacy through the induction of DNA damage. However, a growing body of evidence reveals that its mechanism of action extends beyond the genome, involving interactions with a variety of other cellular macromolecules. This technical guide provides a comprehensive overview of the non-DNA molecular targets of this compound, offering insights for researchers, scientists, and drug development professionals. We delve into its interactions with proteins, its influence on critical signaling pathways, and its impact on mitochondrial function. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to facilitate a deeper understanding of this compound's broader biological effects.

Introduction

This compound has been a cornerstone of cancer chemotherapy for decades, primarily valued for its ability to form platinum-DNA adducts that obstruct DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[1] While this genotoxic mechanism is well-established, the broader biochemical interactions of this compound contribute significantly to both its therapeutic efficacy and its toxicity profile. Understanding these non-DNA targets is crucial for optimizing treatment strategies, overcoming drug resistance, and designing novel platinum-based therapeutics with improved specificity and reduced side effects. This guide explores the key molecular players outside of the DNA that are directly or indirectly modulated by this compound.

Protein Interactions

Upon administration, this compound interacts with a variety of extracellular and intracellular proteins. These interactions can influence the drug's transport, bioavailability, and cellular uptake, as well as directly impact protein function.

Plasma Proteins: Albumin and Gamma-Globulin

A significant fraction of this compound in the bloodstream binds to plasma proteins, with human serum albumin (HSA) and gamma-globulins being the primary interactors.[2][3] This binding is largely reversible, which contrasts with the more irreversible binding of its predecessor, cisplatin.[4]

Data Presentation: Kinetics of this compound Binding to Plasma Proteins

| Protein | Initial Reaction Rate Constant (M⁻¹ min⁻¹) | Reference |

| Human Serum Albumin | 0.74 | [2][3] |

| Gamma-Globulin | 1.01 | [2][3] |

Experimental Protocol: Analysis of this compound-Protein Binding by SEC-ICP-MS

Size-Exclusion Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (SEC-ICP-MS) is a powerful technique to study the interactions between platinum-based drugs and proteins.[3]

Objective: To separate and quantify this compound-protein complexes in biological samples.

Materials:

-

Size-Exclusion Chromatography (SEC) system

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

-

SEC column (e.g., Superdex 200)

-

Mobile phase (e.g., Phosphate Buffered Saline, pH 7.4)

-

This compound standard solutions

-

Protein standards (e.g., albumin, gamma-globulin)

-

Patient plasma samples or in vitro incubation mixtures

Procedure:

-

Sample Preparation:

-

For in vitro studies, incubate purified proteins (e.g., HSA, gamma-globulin) with a known concentration of this compound in a physiologically relevant buffer (e.g., PBS) at 37°C for a defined period.

-

For ex vivo studies, collect plasma samples from patients at various time points after this compound administration.

-

-

Chromatographic Separation:

-

Equilibrate the SEC column with the mobile phase at a constant flow rate.

-

Inject the prepared sample onto the SEC column.

-

The separation is based on the hydrodynamic volume of the molecules; larger molecules (protein-drug complexes) elute earlier than smaller molecules (free drug).

-

-

ICP-MS Detection:

-

The eluent from the SEC column is directly introduced into the ICP-MS.

-

The ICP-MS is tuned to detect the platinum isotope (e.g., ¹⁹⁵Pt).

-

A time-resolved chromatogram is generated, showing platinum-containing species as a function of their elution time.

-

-

Data Analysis:

-

Identify peaks corresponding to this compound-protein adducts by comparing their retention times with those of protein standards.

-

Quantify the amount of platinum in each peak using a calibration curve generated from this compound standards.

-

Calculate kinetic parameters from time-course studies.

-

Visualization: SEC-ICP-MS Workflow

Caption: Workflow for the analysis of this compound-protein interactions using SEC-ICP-MS.

Intracellular Proteins

Inside the cell, this compound can interact with various proteins, potentially altering their function. While comprehensive quantitative proteomics data on direct this compound adducts remains an area of active research, studies have identified proteins whose expression levels are altered in response to this compound treatment, suggesting indirect interactions or downstream effects.

Modulation of Cellular Signaling Pathways

This compound influences several key signaling pathways that are not solely dependent on the DNA damage response. These interactions can contribute to its anti-tumor activity and the development of resistance.

mTOR/p70S6K Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that this compound can inhibit the mTOR signaling pathway in ovarian cancer cells.[5]

Mechanism: this compound treatment leads to a dose-dependent decrease in the expression of mTOR protein.[5] This inhibition, in turn, affects the phosphorylation of its downstream effectors, p70S6K and 4E-BP1, leading to cell cycle arrest in the G0/G1 phase and induction of apoptosis.[5]

Data Presentation: Effect of this compound on mTOR Pathway Components in OVCAR-3 Cells

| Treatment | Target | Effect | Significance | Reference |

| This compound (20-200 µM) | mTOR mRNA | Significant reduction | p<0.01 | [5] |

| This compound (20-200 µM) | p70S6K mRNA | Dose-dependent increase | p<0.01 | [5] |

| This compound (20-200 µM) | 4E-BP1 mRNA | Dose-dependent increase | p<0.01 | [5] |

| This compound | mTOR protein | Dose-dependent inhibition | p<0.01 | [5] |

Visualization: this compound's Effect on the mTOR Pathway

Caption: this compound inhibits mTOR, leading to cell cycle arrest and apoptosis.

cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a component of the innate immune system that detects cytosolic DNA and triggers an immune response. This compound has been shown to activate this pathway.[6][7]

Mechanism: this compound treatment upregulates the expression of the three-prime repair exonuclease 1 (TREX1).[6] While TREX1 is a DNA exonuclease, its modulation by this compound appears to be a key event in the activation of the cGAS-STING pathway, ultimately leading to apoptosis.[6][7] This suggests a link between this compound-induced cellular stress and the innate immune signaling.

Data Presentation: this compound-Induced Upregulation of TREX1 in Melanoma Cells

| Cell Line | This compound Concentration (µM) | Duration (h) | TREX1 mRNA Upregulation | Reference |

| SK-MEL-1 | 80 | 72 | Peak upregulation observed | [6] |

| SK-HEP-1 | 80 | 72 | Peak upregulation observed | [6] |

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for TREX1 Expression

Objective: To quantify the change in TREX1 mRNA expression in cells treated with this compound.

Materials:

-

This compound-treated and control cell samples

-

RNA extraction kit (e.g., TRIzol)

-

DNase I

-

cDNA synthesis kit

-

qRT-PCR system

-

SYBR Green master mix

-

Primers for TREX1 and a housekeeping gene (e.g., β-actin)

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified time.

-

RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

-

qRT-PCR:

-

Set up the qRT-PCR reaction with SYBR Green master mix, cDNA template, and specific primers for TREX1 and the housekeeping gene.

-

Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for TREX1 and the housekeeping gene in both treated and control samples.

-

Calculate the relative fold change in TREX1 expression using the ΔΔCt method.[6]

-

Caption: this compound induces mitochondrial damage, leading to apoptosis.

Conclusion

The therapeutic action of this compound is a multifactorial process that extends beyond its direct interaction with DNA. The engagement of this compound with proteins, its modulation of key cellular signaling pathways such as the mTOR and cGAS-STING pathways, and its detrimental effects on mitochondrial function all contribute to its overall anti-cancer activity. A comprehensive understanding of these non-DNA targets is paramount for the rational design of combination therapies, the prediction of patient response, and the development of next-generation platinum compounds with enhanced efficacy and reduced toxicity. Further quantitative proteomic and metabolomic studies are warranted to fully elucidate the complex network of this compound's molecular interactions.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. All experimental protocols are provided as examples and should be optimized for specific experimental conditions.

References

- 1. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. A study of the interactions between this compound and blood plasma proteins using size exclusion chromatography coupled to inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. This compound activates the cGAS-STING pathway by upregulating the TREX-1 (three prime repair exonuclease 1) expression in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TREX1 acts in degrading damaged DNA from drug-treated tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

The Second Generation: A Technical Guide to the Discovery and Development of Carboplatin as a Cisplatin Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery and development of Carboplatin, a second-generation platinum-based anticancer agent. It details the historical context of its emergence as a less toxic analog of Cisplatin, the key researchers and institutions involved, and the critical experiments that defined its chemical properties, efficacy, and safety profile. This guide offers a comparative analysis of this compound and Cisplatin, presenting quantitative data in structured tables and outlining detailed experimental methodologies. Furthermore, it visualizes the core chemical synthesis, the logical progression of its development, and its mechanism of action through signaling pathway diagrams rendered in DOT language.

Introduction: The Need for a Gentler Platinum

The discovery of Cisplatin in the 1960s by Barnett Rosenberg and his team at Michigan State University marked a paradigm shift in cancer chemotherapy.[1][2] Its potent cytotoxic effects against a range of tumors, particularly testicular and ovarian cancers, established it as a cornerstone of oncology.[1][2] However, the clinical utility of Cisplatin was significantly hampered by severe and often dose-limiting toxicities, including nephrotoxicity, neurotoxicity, and severe nausea and vomiting.[3][4] This critical limitation spurred a dedicated search for a "second-generation" platinum analog that could retain the therapeutic efficacy of Cisplatin while exhibiting a more favorable safety profile. This endeavor led to the development of this compound.

This compound was synthesized with the goal of reducing the severe side effects associated with Cisplatin.[5] Developed through a collaborative effort involving the Institute of Cancer Research (ICR) and Bristol Myers Squibb, this compound was patented in 1972 and received FDA approval in 1989.[6] Key figures in its development include Tom Connors and Ken Harrap at the ICR, who tested numerous Cisplatin derivatives, and Hilary Calvert, who developed the widely used "Calvert formula" for this compound dosing based on renal function.[6][7]

Comparative Analysis: this compound vs. Cisplatin

The fundamental difference between this compound and Cisplatin lies in their chemical structure and, consequently, their reactivity and toxicity. This compound possesses a bidentate dicarboxylate ligand, which makes it more stable and less reactive than Cisplatin with its two chloride leaving groups.[8] This reduced reactivity is believed to contribute to its different toxicity profile.

Efficacy

Clinical trials have extensively compared the efficacy of this compound and Cisplatin across various cancer types. While Cisplatin has shown a slightly higher objective response rate in some studies, overall survival rates are often comparable, particularly in non-small cell lung cancer (NSCLC) and small-cell lung cancer (SCLC).[3][9][10][11]

Table 1: Comparative Efficacy of this compound vs. Cisplatin in Lung Cancer

| Metric | This compound | Cisplatin | Odds Ratio (OR) / Hazard Ratio (HR) (95% CI) | P-value | Cancer Type | Reference |

| Objective Response Rate | 24% | 30% | 1.37 (1.16 to 1.61) for nonresponse | <0.001 | NSCLC | [9][10] |

| Median Overall Survival | 8.4 months | 9.1 months | 1.07 (0.99 to 1.15) | 0.100 | NSCLC | [10] |

| Objective Response Rate | 66.0% | 67.1% | 0.98 (0.84 to 1.16) | 0.83 | SCLC | [3] |

| Median Overall Survival | 9.4 months | 9.6 months | 1.08 (0.92 to 1.27) | 0.37 | SCLC | [3] |

| Median Progression-Free Survival | 5.3 months | 5.5 months | 1.10 (0.94 to 1.29) | 0.25 | SCLC | [3] |

Toxicity

The primary advantage of this compound lies in its significantly reduced non-hematological toxicity compared to Cisplatin. However, it is associated with a higher incidence of myelosuppression.

Table 2: Comparative Grade 3/4 Toxicities of this compound vs. Cisplatin

| Toxicity | This compound | Cisplatin | Relative Risk (RR) / Odds Ratio (OR) (95% CI) | P-value | Reference |

| Nausea/Vomiting | Lower | Higher | 0.53 (for Cisplatin) | <0.001 | [4][10] |

| Nephrotoxicity | Lower | Higher | 0.37 (for Cisplatin) | 0.018 | [4][10] |

| Neurotoxicity | Lower | Higher | - | - | [4] |

| Ototoxicity | Lower | Higher | - | - | [4] |

| Thrombocytopenia | Higher | Lower | 2.46 (for this compound) | <0.001 | [10] |

| Anemia | Higher | Lower | 3.94 (for this compound) | <0.001 | [10] |

Experimental Protocols

Synthesis of this compound from Cisplatin

The synthesis of this compound generally involves the reaction of Cisplatin with a silver salt of cyclobutane-1,1-dicarboxylic acid. A representative protocol is as follows:

-

Preparation of Silver Cyclobutane-1,1-dicarboxylate:

-

Dissolve cyclobutane-1,1-dicarboxylic acid in water.

-

Add a stoichiometric amount of silver nitrate solution to precipitate silver cyclobutane-1,1-dicarboxylate.

-

Filter, wash, and dry the precipitate.

-

-

Reaction with Cisplatin:

-

Suspend Cisplatin in water.

-

Add the prepared silver cyclobutane-1,1-dicarboxylate to the Cisplatin suspension.

-

Heat the reaction mixture with stirring in the dark to facilitate the displacement of the chloride ligands by the dicarboxylate ligand and the precipitation of silver chloride.

-

Filter the mixture to remove the silver chloride precipitate.

-

The filtrate containing this compound is then concentrated and cooled to induce crystallization.

-

The resulting this compound crystals are collected by filtration, washed, and dried.[5][6]

-

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound can be determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[2][12]

Visualizations

Logical Relationship: From Cisplatin to this compound

Caption: The development pathway from Cisplatin to this compound.

Experimental Workflow: this compound Synthesis

Caption: A simplified workflow for the synthesis of this compound.

Signaling Pathway: this compound's Mechanism of Action

Caption: The intracellular signaling cascade initiated by this compound.

Mechanism of Action: DNA Damage and Cell Death